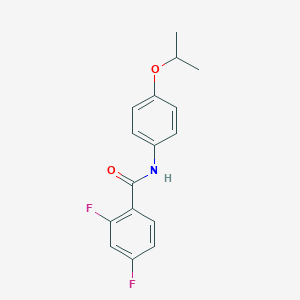

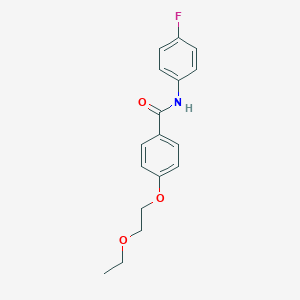

![molecular formula C17H23NO4 B267028 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B267028.png)

2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as PAC, is a chemical compound used in scientific research as a tool to study protein-protein interactions. PAC is a small molecule that binds to a specific protein, disrupting its interaction with other proteins and altering its function. This property of PAC makes it a useful tool in understanding the role of various proteins in biological processes. In

Mechanism of Action

The mechanism of action of 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid involves its binding to a specific protein, disrupting its interaction with other proteins. The exact mechanism by which 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid achieves this is not fully understood, but it is thought to involve the formation of a covalent bond between 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid and the target protein. This bond alters the conformation of the protein, preventing it from interacting with other proteins in the same way as before.

Biochemical and Physiological Effects:

2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer biology, 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by disrupting the interaction between the target protein and other proteins involved in cell growth and division. In immunology, 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to modulate the activity of immune cells by altering the function of specific proteins involved in immune signaling. In neuroscience, 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been used to study the role of specific proteins in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid in lab experiments is its specificity for a particular protein. This allows researchers to study the function of a specific protein without affecting other proteins in the same pathway. However, one limitation of using 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid is its potential for off-target effects. Because 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid is a small molecule that binds covalently to proteins, it has the potential to bind to other proteins in addition to the target protein. This can lead to unintended effects and make it difficult to interpret the results of experiments using 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid.

Future Directions

There are several future directions for research involving 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid. One area of interest is the development of more specific and potent analogs of 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid that can be used to study protein-protein interactions with greater precision. Another area of interest is the application of 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid in drug discovery, where it can be used to identify new targets and develop new drugs that can modulate the activity of specific proteins. Additionally, 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid can be used in combination with other tools, such as genetic manipulation, to gain a more comprehensive understanding of the role of specific proteins in biological processes.

Synthesis Methods

The synthesis of 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid involves several steps, starting with the reaction of 3-isopropoxyaniline with cyclohexanone to form 3-(cyclohexylamino)-1-propanol. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with 2-(ethoxycarbonyl)cyclohexanecarboxylic acid to yield 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid is primarily used in scientific research as a tool to study protein-protein interactions. It is particularly useful in identifying proteins that interact with a specific target protein. By disrupting the interaction between the target protein and other proteins, 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid can help researchers identify the specific proteins that are involved in a particular biological process. 2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been used in a variety of research areas, including cancer biology, immunology, and neuroscience.

properties

Product Name |

2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid |

|---|---|

Molecular Formula |

C17H23NO4 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-[(3-propan-2-yloxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H23NO4/c1-11(2)22-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h5-7,10-11,14-15H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21) |

InChI Key |

ZMQMOMLVQJFICQ-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

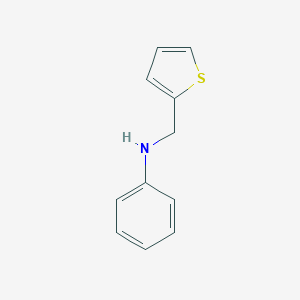

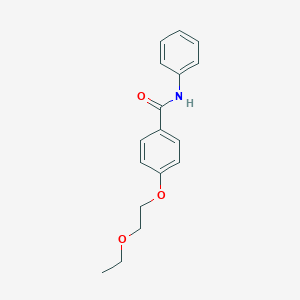

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)

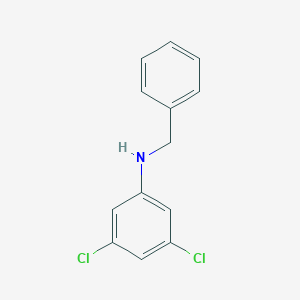

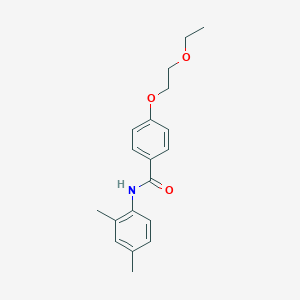

![N-[4-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B266954.png)

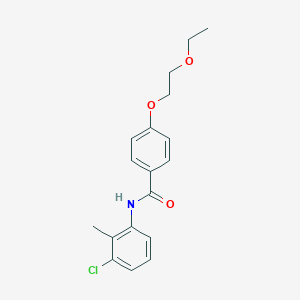

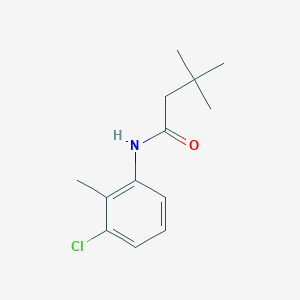

![Methyl 4-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B266955.png)

![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)

![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)

![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)